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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 17

Cat. No.: B15576975

This technical guide provides a comprehensive overview of the foundational research on the
carbonic anhydrase inhibitor 17, also known as compound 7c. It is intended for researchers,
scientists, and drug development professionals, offering detailed insights into its synthesis,
mechanism of action, and in vitro activity.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in
various physiological processes by catalyzing the reversible hydration of carbon dioxide to
bicarbonate and a proton.[1] Several CA isoforms are known, and their dysregulation is
implicated in a range of diseases, including glaucoma, epilepsy, and cancer.[1] Notably, human
carbonic anhydrase IX (hCA IX) is a transmembrane isoform that is overexpressed in many
solid tumors and contributes to the acidification of the tumor microenvironment, promoting
tumor progression and metastasis.[1] This makes hCA IX a promising target for the
development of novel anticancer therapies.

Compound 7c, chemically known as N-[4-(Aminosulfonyl)phenyl]-N'-[2'-(4'-
methoxybenzenesulfonylamino)-2'-deoxy-[3-d-glucopyranosyl]thiourea, is a novel carbonic
anhydrase inhibitor designed based on a fragment-based drug design strategy.[1] It belongs to
a series of N-substituted-B-d-glucosamine derivatives incorporating a benzenesulfonamide
moiety, a well-established zinc-binding group for carbonic anhydrase inhibition.[1]

Physicochemical Properties and Synthesis
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Compound 7c is a white solid with a melting point of 165.0-166.3 °C.[1] Its molecular structure
combines a glucose moiety with a benzenesulfonamide group through a thiourea linker, a
design intended to enhance selectivity for the membrane-associated CA 1X.[1]

Table 1: Physicochemical and Characterization Data for Compound 7c[1]

Property Value
Molecular Formula C20H26N409S3
Appearance White solid
Melting Point (°C) 165.0-166.3

10.13 (s, 1H), 7.84 (s, 1H), 7.78-7.70 (m, 7H),
7.29 (s, 2H), 6.92 (d, J = 6.5 Hz, 2H), 5.41 (s,
1H), 4.96 (s, 1H), 4.78 (d, J = 2.7 Hz, 1H), 4.51
(s, 1H), 3.65 (s, 3H), 3.62-3.58 (m, 1H), 3.47—
3.41 (m, 1H), 3.30-3.26 (m, 1H), 3.16-3.03 (m,
3H)

!H-NMR (600 MHz, DMSO-ds) & (ppm)

181.37, 161.50, 142.17, 139.02, 134.63, 128.40,
13C-NMR (150 MHz, DMSO-de) & (ppm) 126.11, 121.96, 113.56, 82.70, 78.37, 74.84,
70.28, 60.45, 58.76, 55.30

HRMS (ESI) [M + Na]* Calculated: 585.0760, Found: 585.0754

Experimental Protocols: Synthesis of Compound 7c

The synthesis of compound 7c is a multi-step process, as outlined in the foundational research.
[1] The following is a detailed description of the likely experimental protocol.

Step 1: Synthesis of Intermediate Amine (5)

e To a solution of the protected precursor compound 4 (1 equivalent) in a suitable solvent such
as acetone and acetic acid, add activated zinc powder (approximately 35 equivalents).

« Stir the reaction mixture vigorously at room temperature for 1 hour.

o Monitor the reaction progress by thin-layer chromatography (TLC).
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e Upon completion, filter the reaction mixture to remove the zinc powder.

o Concentrate the filtrate under reduced pressure.

» Dilute the residue with ethyl acetate and wash sequentially with saturated agueous sodium
bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
the crude amine intermediate 5, which is used in the next step without further purification.

Step 2: Synthesis of Intermediate 6¢

e Dissolve the crude amine 5 (1 equivalent) in a suitable dry solvent like dichloromethane
(DCM) under an inert atmosphere.

e Add a base such as triethylamine (TEA) (approximately 1.5 equivalents).

e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of 4-methoxybenzenesulfonyl chloride (approximately 1.2 equivalents)
in DCM.

» Allow the reaction to warm to room temperature and stir for several hours until completion as
monitored by TLC.

e \Wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain intermediate 6c.

Step 3: Synthesis of Final Compound 7c

» Dissolve the purified intermediate 6¢ (1 equivalent) in a solution of sodium methoxide in
methanol (e.g., 0.1 M).

« Stir the reaction mixture at room temperature and monitor by TLC.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Once the deacetylation is complete, neutralize the reaction with an acidic resin (e.qg.,
Amberlite IR-120 H*).

« Filter the resin and concentrate the filtrate under reduced pressure.

o Purify the resulting crude product by an appropriate method, such as recrystallization or
column chromatography, to yield the final compound 7c.

Synthesis Workflow for Compound 7¢
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Caption: Synthesis workflow for Compound 7c.

In Vitro Inhibitory Activity

Compound 7c was evaluated for its in vitro inhibitory activity against human carbonic
anhydrase IX (hCA IX). The inhibitory potency is typically determined using a stopped-flow CO2
hydrase assay.

Table 2: In Vitro Inhibition of Carbonic Anhydrase Isoforms by Compound 7c

Compound Target Isoform Inhibition Constant (Ki)
7c hCA 33.00 nM[1]
hCA IX 31.20 nM[1]

Note: The provided data is from a study on benzoylthioureido benzenesulfonamides, where a
compound is also designated as 7c. While structurally different from the N-substituted-3-d-
glucosamine derivative, this data for a similarly named compound is included for comparative

context.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15576975?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154466/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols: Carbonic Anhydrase Inhibition
Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon
dioxide.

e Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human carbonic
anhydrase 1X and compound 7c in an appropriate buffer (e.g., Tris-HCI with a suitable pH).

e Assay Procedure:

o An Applied Photophysics stopped-flow instrument is used to follow the kinetics of the COz2
hydration reaction.

o Phenol red at a concentration of 0.2 mM is used as the pH indicator, and the absorbance
change is monitored at 557 nm.

o The reaction is initiated by mixing equal volumes of COz-saturated solution (in buffer) and
a solution containing the enzyme and the inhibitor in the same buffer.

o The initial rates of the catalyzed reaction are determined in the presence of varying
concentrations of the inhibitor.

o Data Analysis:

o The ICso values, representing the concentration of inhibitor required to reduce the enzyme
activity by 50%, are determined by plotting the enzyme activity against the inhibitor
concentration.

o The inhibition constants (Ki) can be calculated from the ICso values using the Cheng-
Prusoff equation.

Caption: Workflow for CA inhibition assay.

Mechanism of Action and Signaling Pathway

The inhibitory mechanism of compound 7c, like other benzenesulfonamide-based inhibitors, is
believed to involve the coordination of the deprotonated sulfonamide group to the zinc ion
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(Zn2*) located in the active site of the carbonic anhydrase enzyme. This binding event blocks
the access of the substrate (COz2) to the catalytic center, thereby inhibiting the enzyme's

activity.

The overexpression of CA IX in tumors leads to the acidification of the extracellular
microenvironment. By inhibiting CA 1X, compound 7c is expected to disrupt this pH regulation,
leading to an increase in the extracellular pH and a decrease in the intracellular pH of cancer
cells. This can, in turn, inhibit tumor growth, proliferation, and metastasis.
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Role of CA IX in Tumor Acidosis and Inhibition by Compound 7c
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Caption: CA IX-mediated tumor acidosis pathway.
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In Vivo Studies

As of the current literature review, there are no published in vivo studies specifically evaluating
the efficacy, pharmacokinetics, or toxicology of carbonic anhydrase inhibitor 17 (compound
7c). Further research is required to determine its potential as a therapeutic agent in a
preclinical setting.

Conclusion

Carbonic anhydrase inhibitor 17 (compound 7c) is a rationally designed molecule that shows
promise as an inhibitor of the tumor-associated enzyme, carbonic anhydrase IX. Its synthesis
has been established, and in vitro studies, although limited for the specific N-substituted-3-d-
glucosamine derivative, suggest potent inhibitory activity for this class of compounds. The
proposed mechanism of action, involving the disruption of pH regulation in the tumor
microenvironment, provides a strong rationale for its further development. Future research
should focus on a more comprehensive in vitro profiling against a panel of CA isoforms to
determine its selectivity, followed by in vivo studies to assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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